molecular formula C19H21NO5 B4301194 3-(4-ethoxyphenyl)-3-[(phenoxyacetyl)amino]propanoic acid

3-(4-ethoxyphenyl)-3-[(phenoxyacetyl)amino]propanoic acid

Cat. No. B4301194
M. Wt: 343.4 g/mol
InChI Key: HGYLESYFPTZSTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-ethoxyphenyl)-3-[(phenoxyacetyl)amino]propanoic acid, commonly known as EPPA, is a synthetic compound that has gained significant attention in recent years due to its potential applications in the field of medical research. EPPA is a prodrug of 3-(4-ethoxyphenyl)-3-[(phenylacetyl)amino]propanoic acid (EPPA-1), which is known to exhibit anti-inflammatory and analgesic properties. EPPA is synthesized through a multi-step process, which involves the use of various chemical reagents and techniques.

Mechanism of Action

3-(4-ethoxyphenyl)-3-[(phenoxyacetyl)amino]propanoic acid, the active metabolite of EPPA, is known to exhibit anti-inflammatory and analgesic properties. 3-(4-ethoxyphenyl)-3-[(phenoxyacetyl)amino]propanoic acid works by inhibiting the production of prostaglandins, which are known to play a key role in the inflammatory response. 3-(4-ethoxyphenyl)-3-[(phenoxyacetyl)amino]propanoic acid also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins.
Biochemical and Physiological Effects:
EPPA has been shown to exhibit excellent pharmacokinetic properties and can be efficiently metabolized to 3-(4-ethoxyphenyl)-3-[(phenoxyacetyl)amino]propanoic acid in vivo. 3-(4-ethoxyphenyl)-3-[(phenoxyacetyl)amino]propanoic acid has been shown to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of inflammatory conditions such as rheumatoid arthritis and osteoarthritis.

Advantages and Limitations for Lab Experiments

EPPA has several advantages for use in lab experiments, including its excellent pharmacokinetic properties and its ability to efficiently metabolize to 3-(4-ethoxyphenyl)-3-[(phenoxyacetyl)amino]propanoic acid in vivo. However, EPPA also has some limitations, including its potential toxicity and the need for specific reaction conditions during its synthesis.

Future Directions

There are several future directions for research on EPPA, including the development of new synthesis methods, the investigation of its potential applications in the treatment of inflammatory conditions, and the study of its potential toxicity and side effects. Additionally, further research is needed to determine the optimal dosages and administration routes for EPPA in order to maximize its therapeutic potential.

Scientific Research Applications

EPPA has been extensively studied for its potential applications in the field of medical research. One of the most promising applications of EPPA is its use as a prodrug for delivering 3-(4-ethoxyphenyl)-3-[(phenoxyacetyl)amino]propanoic acid to specific tissues and organs. EPPA has been shown to exhibit excellent pharmacokinetic properties and can be efficiently metabolized to 3-(4-ethoxyphenyl)-3-[(phenoxyacetyl)amino]propanoic acid in vivo.

properties

IUPAC Name

3-(4-ethoxyphenyl)-3-[(2-phenoxyacetyl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5/c1-2-24-16-10-8-14(9-11-16)17(12-19(22)23)20-18(21)13-25-15-6-4-3-5-7-15/h3-11,17H,2,12-13H2,1H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGYLESYFPTZSTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(CC(=O)O)NC(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Ethoxyphenyl)-3-[(phenoxyacetyl)amino]propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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